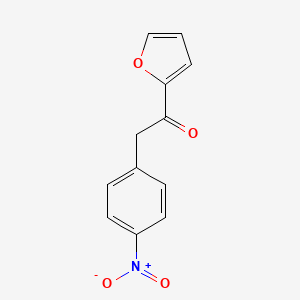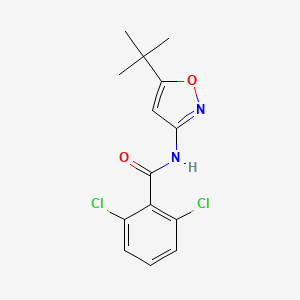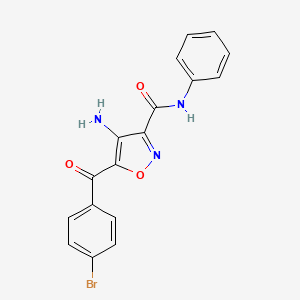
3-Isoxazolecarboxamide, 4-amino-5-(4-bromobenzoyl)-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-5-(4-bromobenzoyl)-N-phenylisoxazole-3-carboxamide is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an amino group, a bromobenzoyl group, and a phenyl group attached to the isoxazole ring. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(4-bromobenzoyl)-N-phenylisoxazole-3-carboxamide typically involves the reaction of N-substituted cyanoacetamides with ethyl nitrite (EtONO) in the presence of sodium ethoxide (EtONa). This reaction yields the corresponding sodium salts of hydroxyimino derivatives, which are then transformed into the target compound using known methods . The reaction conditions often require precise control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. Purification techniques such as recrystallization and chromatography are used to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-5-(4-bromobenzoyl)-N-phenylisoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Applications De Recherche Scientifique
4-amino-5-(4-bromobenzoyl)-N-phenylisoxazole-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-amino-5-(4-bromobenzoyl)-N-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-amino-5-(4-bromobenzoyl)-3-(benzo[d]thiazol-2-yl)-2-[(tetra-O-acetyl-β-D-galactopyranosyl)sulfanyl]thiophene
- 4-amino-5-(4-bromobenzoyl)-3-ethyl-2(1H)-pyrimidone
Uniqueness
4-amino-5-(4-bromobenzoyl)-N-phenylisoxazole-3-carboxamide is unique due to its specific structural features, such as the presence of the isoxazole ring and the combination of amino, bromobenzoyl, and phenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
830326-87-9 |
|---|---|
Formule moléculaire |
C17H12BrN3O3 |
Poids moléculaire |
386.2 g/mol |
Nom IUPAC |
4-amino-5-(4-bromobenzoyl)-N-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H12BrN3O3/c18-11-8-6-10(7-9-11)15(22)16-13(19)14(21-24-16)17(23)20-12-4-2-1-3-5-12/h1-9H,19H2,(H,20,23) |
Clé InChI |
JQBJJDRRYAORQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=NOC(=C2N)C(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B15211684.png)
![1-{3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]phenyl}ethan-1-one](/img/structure/B15211689.png)
![N-[2-(Butan-2-yl)-6-ethylphenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B15211697.png)
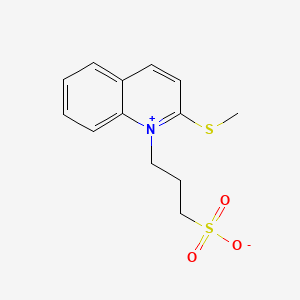
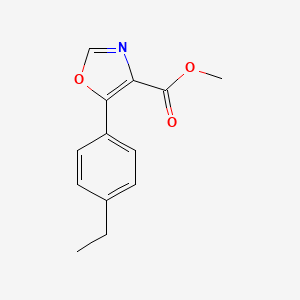
![1H,1'H-[3,3'-Bipyrrole]-2,2',5,5'-tetraone](/img/structure/B15211718.png)
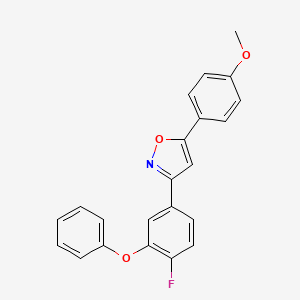
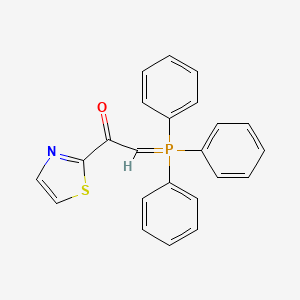
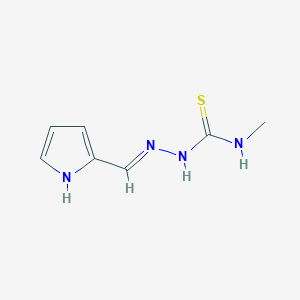
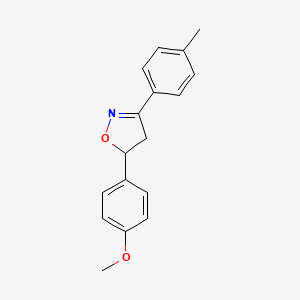
![2-Methylhexahydro[1,2]oxazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B15211766.png)
